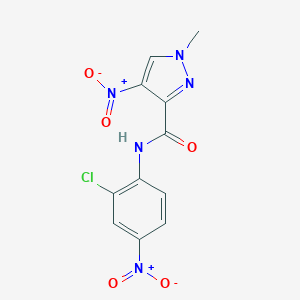![molecular formula C22H19Cl2N3O3S B445600 2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B445600.png)
2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a thiophene ring, and an acetamide linkage. It is often used in various fields such as chemistry, biology, and medicine due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide typically involves multiple steps, starting with the preparation of the dichlorophenoxy and thiophene intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in the synthesis include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems are often employed to streamline the production process and maintain consistency in the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions for these reactions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the substituents involved.
Wissenschaftliche Forschungsanwendungen
2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide has numerous applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.
Wirkmechanismus
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2,4-dichlorophenoxy)acetic acid: Known for its herbicidal properties.
2-(2,4-dichlorophenoxy)propanoic acid: Another herbicide with similar structural features.
2-(4-chlorophenoxy)acetic acid: Used in plant growth regulation.
Uniqueness
2-(2,4-dichlorophenoxy)-N-(3-{N-[(5-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)acetamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H19Cl2N3O3S |
|---|---|
Molekulargewicht |
476.4g/mol |
IUPAC-Name |
N-[(E)-1-[3-[[2-(2,4-dichlorophenoxy)acetyl]amino]phenyl]ethylideneamino]-5-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C22H19Cl2N3O3S/c1-13-6-9-20(31-13)22(29)27-26-14(2)15-4-3-5-17(10-15)25-21(28)12-30-19-8-7-16(23)11-18(19)24/h3-11H,12H2,1-2H3,(H,25,28)(H,27,29)/b26-14+ |
InChI-Schlüssel |
JZZQWWHBWWWTOF-VULFUBBASA-N |
SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Isomerische SMILES |
CC1=CC=C(S1)C(=O)N/N=C(\C)/C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(S1)C(=O)NN=C(C)C2=CC(=CC=C2)NC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-1-methyl-N'-[4-(trifluoromethyl)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B445517.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-{N-[(4-iodo-1-methyl-1H-pyrazol-3-yl)carbonyl]ethanehydrazonoyl}phenyl)propanamide](/img/structure/B445520.png)
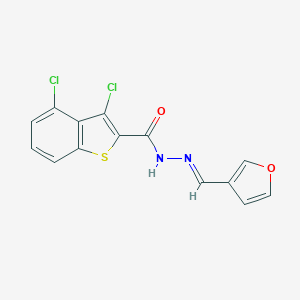
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furohydrazide](/img/structure/B445522.png)
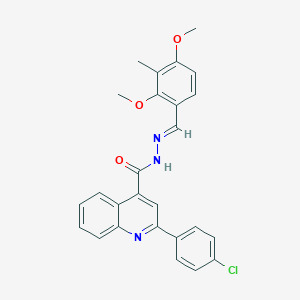
![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-(2-iodobenzylidene)-2-furohydrazide](/img/structure/B445527.png)
![1-amino-N-(3,4-dimethoxyphenyl)-5-(trifluoromethyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B445532.png)
![2-({5-[(3-CHLOROANILINO)METHYL]-4-METHYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N'~1~-{(E)-1-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE}ACETOHYDRAZIDE](/img/structure/B445533.png)
![N-(4-{N-[(2,2-dibromo-1-methylcyclopropyl)carbonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B445534.png)
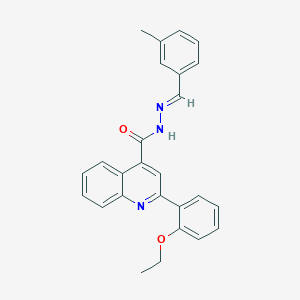
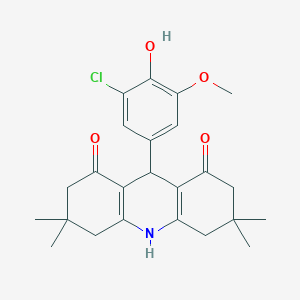
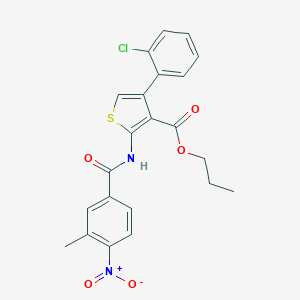
![2-Amino-1-{3-nitrophenyl}-4-{4-methoxy-3-[(2,3,4,5,6-pentachlorophenoxy)methyl]phenyl}-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B445542.png)
